Product packaging for Boc-Lys-OH(Cat. No.:CAS No. 13734-28-6)

Boc-Lys-OH

Cat. No.: B557152
CAS No.: 13734-28-6
M. Wt: 246.30 g/mol
InChI Key: DQUHYEDEGRNAFO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Lys-OH, also known as N-α-(tert-Butoxycarbonyl)-L-lysine, is a protected amino acid derivative essential for peptide synthesis and biochemical research. It features a tert-butoxycarbonyl (Boc) protecting group on its α-amino group, which stabilizes the amino acid during coupling reactions and can be selectively removed under mild acidic conditions without affecting side-chain functionalities. This makes it a critical building block in the synthesis of complex peptides for therapeutic and diagnostic applications . In laboratory research, this compound serves as a key intermediate in the construction of peptide-based drugs and is used for the modification of proteins via its reactive carboxyl group. The compound must be stored at -20°C to maintain stability . As a foundational reagent in solid-phase peptide synthesis (SPPS), it enables the production of peptides with precise sequences, which are valuable for studying protein-protein interactions and developing new bioconjugates. ATTENTION: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. It is dangerous for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4 B557152 Boc-Lys-OH CAS No. 13734-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910101
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-28-6, 2418-95-3, 106719-44-2
Record name α-tert-Butoxycarbonyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-tert-Butyloxycarbonyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Preparations of Boc Lys Oh

Strategies for Orthogonal Protection of Lysine (B10760008) Residues

Orthogonal protection is fundamental to the controlled synthesis of peptides containing lysine, as it allows for differential reactivity at the α and ε amino groups.

Nα-Boc Protection Strategies

The Nα-Boc group is a common protecting group in peptide synthesis. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). sigmaaldrich.com This orthogonality to other protecting groups, like those cleavable by base (e.g., Fmoc), allows for selective manipulation of the α-amino group during synthesis.

Nε-Protecting Group Variations (e.g., Boc, Fmoc, Z, Cl-Z, Ac, Myr, TFA)

Lysine's ε-amino group can be protected by a variety of groups to enable orthogonal deprotection strategies. The choice of the Nε-protecting group depends on the desired synthetic route and the other protecting groups used in the molecule.

Common Nε-protecting groups include:

Boc (tert-butoxycarbonyl): Often used in conjunction with an Nα-Fmoc strategy or in bis-protected lysine derivatives like Boc-Lys(Boc)-OH. smolecule.com

Fmoc (9-fluorenylmethoxycarbonyl): Frequently paired with an Nα-Boc group (e.g., Boc-Lys(Fmoc)-OH) in orthogonal protection schemes. smolecule.comcenmed.comcymitquimica.com Fmoc is typically removed by treatment with a base like piperidine. sigmaaldrich.com

Z (Benzyloxycarbonyl): Also known as Cbz, this group is acid-labile but generally requires stronger acidic conditions than the Boc group for cleavage. google.com

Cl-Z (2-Chlorobenzyloxycarbonyl): A substituted Z group.

Ac (Acetyl): The acetyl group can be used to protect the ε-amino group, resulting in compounds like Boc-Lys(Ac)-OH. americanelements.comgoogle.com

Myr (Myristoyl): A fatty acid-based protecting group.

TFA (Trifluoroacetyl): The trifluoroacetyl group has also been used for Nε-protection. nih.gov

These varied protecting groups offer flexibility in designing synthetic strategies for complex lysine-containing molecules.

Established Synthetic Routes for Boc-Lys-OH

Several methods have been developed for the synthesis of this compound, ranging from laboratory-scale preparations to industrial processes.

Aqueous-Phase Synthesis using Boc Anhydride (B1165640)

A widely documented method for synthesizing this compound involves the direct Boc protection of lysine hydrochloride in aqueous or aqueous-organic systems using Boc anhydride ((Boc)₂O). chemicalbook.com

pH-Controlled Sequential Protection

This aqueous-phase synthesis often employs pH control to achieve selective or sequential protection. In alkaline conditions (pH 10-11), using a base like 1M NaOH, lysine hydrochloride undergoes deprotonation, facilitating nucleophilic attack by Boc anhydride. chemicalbook.com The ε-amino group typically reacts first due to reduced steric hindrance, followed by the α-amino group if excess Boc anhydride is used, leading to bis-protection (Boc-Lys(Boc)-OH). To favor mono-protection at the α-position to yield this compound, careful control of the stoichiometry of Boc anhydride and pH is necessary. orgsyn.org

A general stepwise protocol for the synthesis of this compound in aqueous-organic systems involves dissolving lysine or lysine hydrochloride in a mixture of water and an organic solvent like 1,4-dioxane (B91453) or acetone. chemicalbook.comrsc.org The pH is adjusted to an alkaline range, and Boc anhydride is added dropwise. chemicalbook.comchemicalbook.comrsc.org After the reaction, the mixture is typically acidified, and the product is extracted with an organic solvent, dried, and concentrated. chemicalbook.comrsc.org

An example procedure involves dissolving lysine hydrochloride in a 1:1 mixture of 1,4-dioxane/water and adjusting the pH to 10-11 with 1M NaOH. chemicalbook.com Boc₂O dissolved in dioxane is then added dropwise. chemicalbook.comchemicalbook.comrsc.org The reaction is stirred, and after completion, the mixture is acidified to a low pH (e.g., pH 1-2) and extracted with ethyl acetate. rsc.org The organic phase is dried and concentrated to yield the product. rsc.org

ReagentAmountRole
Lysine hydrochloride10 g (45.62 mmol)Starting material
1,4-dioxane/Water50 mL (1:1)Solvent
1M NaOHTo reach pH 10-11Base for deprotonation
Boc₂O6.0 g (27.5 mmol)Boc protecting agent
Dioxane20 mLSolvent for Boc₂O
4M KHSO₄ or HClTo adjust pH to 1-2Acid for workup
Ethyl acetateExtraction solventProduct isolation
MgSO₄Drying agentRemove water from extract

Based on data from chemicalbook.comchemicalbook.comrsc.org

Industrial-Scale Dual Protection with Feldalat NM

For industrial-scale preparation of protected lysine derivatives, cost-optimized processes are crucial. One such process involves the use of Feldalat NM (Fmoc-OSu, 9-fluorenylmethyl succinimidyl carbonate) for the initial protection step. google.com This method is described in patent literature as a cost-effective approach for preparing doubly protected lysine, such as Fmoc-Lys(Boc)-OH. google.com

The process typically involves protecting the ε-amino group with Fmoc using Feldalat NM, followed by protecting the α-amino group with Boc anhydride. google.com Boron trifluoride can be used as a chelating agent to protect the α-amino and carboxyl groups initially. google.com After selective ε-amino protection with Boc anhydride, the boron complex is removed with an alkali solution, and then the α-amino group is protected with Fmoc-OSu. google.com Alternatively, the ε-amino can be protected with Fmoc first, then the α-amino with Boc. google.com This sequential protection strategy allows for the synthesis of differentially protected lysine derivatives on a larger scale. google.com

Benzotriazole-mediated Boc Protection

Information specifically detailing a distinct "benzotriazole-mediated Boc protection" method for the synthesis of this compound (Nα,Nε-Di-Boc-L-lysine) was not found in the consulted literature. Benzotriazole is a known reagent in organic synthesis, often used as an additive in coupling reactions, but its specific role as a mediator for Boc protection of lysine in a dedicated synthetic route was not identified in the search results.

Synthesis of Activated this compound Derivatives

Activated derivatives of this compound (Nα,Nε-Di-Boc-L-lysine) are frequently synthesized to facilitate coupling reactions, particularly in peptide synthesis. These derivatives possess activated carboxyl groups that can readily react with nucleophiles, such as the amino group of another amino acid.

Synthesis of Boc-Lys(Boc)-OSu (N-hydroxysuccinimide ester)

The synthesis of Boc-Lys(Boc)-OSu, also known as Nα,Nε-Di-Boc-L-lysine N-succinimidyl ester, involves the activation of the carboxyl group of Boc-Lys(Boc)-OH with N-hydroxysuccinimide (NHS). smolecule.comgoogle.com. This reaction typically requires a coupling reagent to facilitate the formation of the ester bond. A common approach involves reacting Boc-Lys(Boc)-OH with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) smolecule.comgoogle.com. The synthesis can be carried out in a solvent such as 1,4-dioxane. google.com.

Carboxyl Group Activation via NHS Ester Formation

The formation of an N-hydroxysuccinimide (NHS) ester is a widely used method for activating the carboxyl group of protected amino acids, including Boc-Lys(Boc)-OH. The resulting NHS ester is an "active ester" because the succinimide (B58015) leaving group is relatively stable, making the carbonyl carbon of the ester highly susceptible to nucleophilic attack by an amine. smolecule.com. This activation is crucial for forming amide bonds efficiently in peptide synthesis, allowing the Boc-Lys(Boc)-OSu to react with the free amine of another amino acid or peptide chain to form a new peptide bond. smolecule.com.

Synthesis of Boc-Lys(TCP)-OH

Specific synthetic routes for the preparation of Boc-Lys(TCP)-OH, where TCP refers to a trichlorophenol ester, were not found in the conducted literature search. While trichlorophenols like 2,4,6-trichlorophenol (B30397) are known compounds wikipedia.orgmetabolomicsworkbench.org, their use in forming activated esters of this compound was not detailed in the search results.

Comparative Analysis of Synthetic Methodologies in Research

Comparative analyses of different synthetic methodologies for preparing this compound and its activated derivatives are important for optimizing reaction conditions and selecting the most efficient routes for specific applications.

Applications of Boc Lys Oh in Peptide Chemistry Research

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the methodical construction of peptide chains on an insoluble polymer support. The Boc-SPPS strategy, pioneered by Nobel laureate Bruce Merrifield, relies on the use of Nα-Boc protected amino acids. nih.gov

The primary function of the Boc group in Boc-Lys-OH is to temporarily block the reactive Nα-amino group. peptide.com This protection is fundamental to controlling peptide bond formation. During an SPPS cycle, the carboxyl group of a Boc-protected amino acid is activated and reacts with the free N-terminal amine of the growing peptide chain, which is anchored to the solid resin. This ensures the formation of a peptide bond in a specific, sequential manner. nih.govpeptide.com

After the coupling reaction is complete, the Nα-Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to expose a new N-terminal amine. peptide.com The resin is then washed to remove excess reagents and byproducts, preparing the peptide chain for the next coupling cycle. This repetitive process of deprotection and coupling allows for the precise assembly of a desired peptide sequence. nih.gov

Lysine (B10760008) possesses two amino groups: the Nα-group involved in forming the peptide backbone and the Nε-group in its side chain. To prevent unwanted side reactions and branching during synthesis, the Nε-amino group must also be protected. This is achieved using an orthogonal protection strategy, where different classes of protecting groups are used that can be removed under distinct chemical conditions. biosynth.comiris-biotech.de

In the context of Boc-SPPS, a "graduated lability" approach is employed. While the Nα-Boc group is removed at each step with moderate acid (TFA), the lysine side chain requires a more robust protecting group that is stable to these conditions. nih.govnih.gov For this purpose, derivatives of this compound are used, such as Nα-Boc-Nε-Z-L-lysine or Nα-Boc-Nε-(2-Cl-Z)-L-lysine. peptide.comnbinno.com The Z (benzyloxycarbonyl) or 2-Cl-Z side-chain protecting groups are only cleaved at the end of the entire synthesis using a much stronger acid, like hydrogen fluoride (B91410) (HF). peptide.com

This difference in cleavage conditions allows for the selective deprotection of the Nα-position for chain elongation without affecting the Nε-protection. The compound this compound, with its unprotected Nε-amino group, serves as a key starting material for synthesizing these dually protected lysine derivatives required for SPPS. nih.gov

Table 1: Comparison of Lysine Protecting Group Strategies in SPPS
SPPS StrategyNα-Protecting GroupNα-Cleavage ConditionCommon Nε-Protecting GroupNε-Cleavage ConditionOrthogonality Principle
Boc/BzlBocModerate Acid (TFA)Z or 2-Cl-ZStrong Acid (HF)Graduated Acid Lability biosynth.comnih.gov
Fmoc/tBuFmocBase (Piperidine)BocModerate Acid (TFA)True Orthogonality (Base vs. Acid) iris-biotech.denbinno.com

The systematic and cyclical nature of Boc-SPPS enables the synthesis of complex and lengthy peptide chains with a high degree of purity. researchgate.net By using an excess of soluble reagents in the coupling steps, the reactions are driven to near completion, which minimizes the formation of common impurities like truncated or deletion sequences. nih.gov The solid support simplifies the purification process at each step, as impurities and excess reagents are simply washed away. bachem.com The robustness of the Boc/Bzl protection scheme has proven effective for synthesizing difficult peptides and even small proteins, contributing significantly to the production of high-purity peptide products for research and pharmaceutical applications. nih.govpeptide.com

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for creating peptide fragments for convergent synthesis strategies. nih.gov In solution-phase synthesis, this compound and its derivatives fulfill the same fundamental role of protecting the Nα-amino group to ensure controlled, stepwise peptide bond formation.

Research has demonstrated the use of protected lysine building blocks in solution-phase synthesis to create complex non-linear structures, such as peptide dendrons, where Boc-protected lysine derivatives are coupled sequentially to a core molecule. rsc.org The principles of orthogonal protection are equally critical in the solution phase to manage the reactive side chains and ensure the desired product is formed. The versatility of Boc-protected lysines allows for their application in both solid-phase and solution-phase methodologies. nih.gov

Synthesis of Peptide-Based Therapeutics and Bioactive Peptides

Lysine is a frequent and often critical component of bioactive peptides. Its positively charged side chain can be essential for receptor binding, protein-protein interactions, and solubility. chempep.com The chemical synthesis of these peptide-based therapeutics depends on the availability of high-purity protected amino acid derivatives, including those derived from this compound. nbinno.com

The Nε-amino group of the lysine side chain provides a unique chemical handle for modification, making it a key target in the design of novel therapeutics. nbinno.com After a lysine residue is incorporated into a peptide sequence, its side-chain protecting group can be selectively removed to allow for the attachment of other molecules. This strategy is widely used to develop sophisticated therapeutic constructs:

Peptide Conjugates: Drugs, imaging agents, or fluorescent dyes can be attached to the lysine side chain to create targeted therapies or diagnostic tools. chempep.com

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the lysine side chain can improve a peptide therapeutic's solubility, stability, and circulation half-life.

Cross-linking: Functional groups can be introduced onto the lysine side chain to enable the formation of cyclic peptides or to conjugate the peptide to larger molecules like proteins. A notable example involves using this compound to synthesize Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL). This reagent introduces a bromoacetyl group that can react with sulfhydryl groups, a strategy used to create peptide-based immunogens for vaccine development. nih.gov

This ability to precisely modify the lysine side chain, enabled by the foundational chemistry of protected building blocks like this compound, is a powerful tool for engineering the next generation of peptide-based drugs.

Synthesis of Peptides for Cancer Treatment

The protected amino acid Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) serves as a critical building block in the synthesis of complex peptide-based molecules for cancer therapy. Its utility is highlighted in the modular and convergent synthesis of drug-linkers for antibody-drug conjugates (ADCs), a class of targeted cancer treatments.

A notable application is in the development of exatecan-based immunoconjugates targeting HER2-positive breast cancer. acs.org In this process, a multi-step synthetic pathway is employed to create a drug-linker designed to release a potent topoisomerase I inhibitor (exatecan) at the tumor site. The synthesis involves creating two key intermediates separately before combining them. One of these essential building blocks is a subunit designated Fmoc-Lys-(PEG12)-Cap-OH. acs.org

The synthesis of this subunit begins with the commercially available Fmoc-Lys(Boc)-OH. acs.org It undergoes a coupling reaction with 6-aminocaproic acid. Following this, the Boc protecting group on the lysine side chain is removed, and the resulting compound is condensed with a PEGylated N-hydroxysuccinimide (NHS) ester (MeO-PEG12-NHS ester). This sequence yields the desired Fmoc-Lys-(PEG12)-Cap-OH subunit, which incorporates a polyethylene glycol (PEG) spacer to improve the solubility and pharmacokinetic properties of the final ADC. acs.org This subunit is then coupled with the exatecan-containing part of the linker, demonstrating the integral role of Boc-protected lysine in constructing advanced therapeutic agents for oncology. acs.org

Development of Peptide Drugs Targeting Specific Diseases

Boc-protected lysine derivatives are fundamental in the development of peptide drugs, which are valued for their high biological specificity and potential for treating a wide range of diseases. chemimpex.com These protected amino acids are key components in solid-phase peptide synthesis (SPPS), the primary method for producing synthetic peptides. chemimpex.com The Boc group on the lysine side chain (ε-amino group) is stable under the basic conditions used for the removal of the Fmoc group from the α-amino group during peptide chain elongation. nbinno.comadvancedchemtech.com This orthogonality is crucial for preventing unwanted reactions at the lysine side chain, ensuring the precise construction of complex peptide sequences. nbinno.com

The ability to incorporate lysine into a peptide chain with its side chain temporarily inactivated by a Boc group allows for the creation of peptides with enhanced stability and bioavailability. chemimpex.com This modification can be critical for improving the therapeutic effectiveness of peptide drugs. chemimpex.comchemimpex.com Research in medicinal chemistry and biotechnology frequently employs this compound derivatives to design and synthesize novel therapeutics, including those for targeted drug delivery systems. chemimpex.com

Synthesis of Cyclic Peptides and Advanced Biomolecules

The dual protection strategy offered by derivatives like Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH) is instrumental in the synthesis of advanced biomolecules such as dendrimers and cyclic peptides. Lysine-based dendrimers, which are branched, tree-like molecules, are constructed using Boc-Lys(Boc)-OH as a branching unit. rsc.org

In a divergent synthesis approach, Boc-Lys(Boc)-OH is coupled to a core molecule. rsc.org The Boc protecting groups are then removed using an acid like trifluoroacetic acid (TFA), exposing two amino groups. rsc.org To this, another two equivalents of Boc-Lys(Boc)-OH can be coupled, doubling the number of reactive sites in each step and allowing for the controlled, generational growth of the dendron. rsc.org This precise control over the molecular architecture is vital for applications in areas like drug delivery.

The research detailed in the table below illustrates the synthesis of poly(L-lysine) dendrons, showcasing the role of Boc-Lys(Boc)-OH in their generation-by-generation construction.

Dendron GenerationKey ReactantSynthesis StepOutcomeSource
Generation 1 (G1) Propargylamine, Boc-Lys(Boc)-OHCoupling of Boc-Lys(Boc)-OH to the propargyl core.Formation of the first-generation dendron with two Boc-protected termini. rsc.org
Generation 2 (G2) G1 Dendron, Boc-Lys(Boc)-OH1. Removal of Boc groups from G1 with TFA. 2. Coupling of two equivalents of Boc-Lys(Boc)-OH to the deprotected G1.Formation of the second-generation dendron with four Boc-protected termini. rsc.org
Generation 3 (G3) G2 Dendron, Boc-Lys(Boc)-OH1. Removal of Boc groups from G2. 2. Coupling of four equivalents of Boc-Lys(Boc)-OH to the deprotected G2.Formation of the third-generation dendron with eight Boc-protected termini. rsc.org

Role in Protein Engineering and Modification

Boc-protected lysine is a valuable tool in protein engineering, enabling scientists to modify proteins to enhance their stability and activity. chemimpex.com One strategy involves the genetic incorporation of unnatural amino acids (UAAs) into proteins. nih.gov Nε-Boc-L-Lysine (BocK) can be incorporated into proteins like ubiquitin and green fluorescent protein (GFP) using engineered tRNA-tRNA synthetase pairs. nih.gov

Research has shown that supplying E. coli cultures with the methylester form of BocK (BocK-OMe) can significantly enhance the yields of the modified proteins compared to using the free acid form (BocK-OH). nih.gov At lower concentrations (0.01 to 0.075 mM), the yield of sfGFP expression with BocK-OMe was found to be at least four times higher than with BocK-OH. nih.gov This suggests that optimizing the cellular uptake by capping the carboxylic acid as a methylester is an effective strategy for improving the efficiency of incorporating Boc-protected lysine into proteins, making these engineered proteins more accessible for study and application. nih.gov

Attachment of Functional Groups to Proteins

The lysine side chain is a common site for attaching functional groups like fluorescent dyes or biotin (B1667282) tags to peptides and proteins. peptide.com Using an orthogonally protected lysine derivative such as Fmoc-Lys(Boc)-OH in peptide synthesis allows for site-specific modification. nbinno.compeptide.com The Boc group protects the ε-amino group of the lysine side chain during the synthesis of the peptide backbone. nbinno.com After the peptide is fully assembled, the Boc group can be selectively removed with acid, exposing a single, reactive primary amine at a predetermined position. peptide.com

This exposed amine can then be reacted with various molecules:

Fluorescent Dyes: Amine-reactive versions of dyes like fluorescein (B123965) or rhodamine can be attached, allowing for precise monitoring of peptide-protein interactions or tracking the peptide's location in cellular assays.

Biotinylation Reagents: Attaching biotin enables the peptide or protein to be used in affinity-based applications, such as purification or detection using streptavidin conjugates.

Other Molecules: The lysine side chain can also serve as a handle for conjugating drugs or nanoparticles, which is crucial for developing targeted drug delivery systems.

This method of introducing a functionalizable handle provides precise control over the location of the modification, which is essential for creating well-defined bioconjugates.

Bioconjugation for Studying Protein-Protein Interactions and Enzyme Mechanisms

Bioconjugation, the chemical linking of two biomolecules, is a powerful technique in biomedical research and drug development. Boc-protected lysine derivatives are central to many bioconjugation strategies, particularly those used to study molecular interactions. chemimpex.com By incorporating Fmoc-Lys(Boc)-OH into a synthetic peptide, a specific site is created for later modification. nbinno.comnbinno.com

Once the peptide is synthesized, the Boc group on the lysine side chain is removed, revealing a nucleophilic amino group. nbinno.com This group can then be used to attach probes, labels, or cross-linking agents. This site-specific functionalization is critical for several research applications:

Studying Protein-Protein Interactions: A peptide synthesized with a Boc-protected lysine can have a fluorescent label attached at that specific site. This allows for the precise monitoring of the peptide's binding to its target protein.

Enzyme Mechanism Studies: Peptides can be designed as enzyme substrates or inhibitors. Attaching specific probes via the lysine side chain can help elucidate enzyme mechanisms or map active sites.

Creating Complex Biomaterials: Peptides functionalized via the lysine side chain can be attached to surfaces or other proteins to create advanced biomaterials or targeted therapeutics.

The ability to selectively deprotect and modify the lysine side chain, without affecting the main peptide backbone, underpins the creation of sophisticated tools for biological research. nbinno.com

Site-Selective Lysine Conjugation

Site-selective modification of proteins is a significant goal in chemical biology, with lysine residues being a particularly attractive yet challenging target. rsc.orgnih.gov Lysine is frequently used for bioconjugation due to the nucleophilicity of its ε-amino group and its common presence on protein surfaces. nih.gov However, the high abundance of lysine residues on a typical protein makes it difficult to modify a single, specific lysine out of many, often resulting in heterogeneous products. nih.gov

Achieving site-selectivity is crucial for applications like the synthesis of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio is essential for therapeutic efficacy and a consistent safety profile. rsc.org While traditional methods using reagents like N-hydroxysuccinimide (NHS) esters react with multiple accessible lysines, advanced strategies aim to target a single, specific lysine residue. nih.gov

Several methodologies have been developed to enhance the selectivity of lysine modification:

MethodDescriptionKey FeaturesSource
Targeting Reactive Lysines Exploits differences in the local microenvironment of lysine residues, which can make one particular lysine more nucleophilic and reactive than others.Relies on the inherent properties of the protein; can achieve selectivity without genetic engineering.
Affinity Labeling Uses a reagent that contains a molecular backbone that first binds non-covalently to a specific site on the target protein. This increases the local concentration of the reactive group, driving modification at the desired lysine.The affinity component can be a peptide or a small molecule that recognizes a specific protein pocket.
Enzyme-Directed Modification Employs enzymes that catalyze the formation of a covalent bond at a specific recognition sequence. For example, Sortase A recognizes a specific peptide tag (LPXTG) and can ligate it to an N-terminal glycine, which can be part of a lysine-containing molecule.Highly specific due to the enzyme's recognition site. Allows for precise control over the conjugation site. nih.gov

These advanced methods provide pathways to overcome the challenge of heterogeneity in lysine conjugation, enabling the production of precisely modified proteins for therapeutic and research purposes. nih.gov

Modification of Existing Proteins for Improved Stability and Activity

The covalent modification of lysine residues on the surface of proteins is a key strategy for altering their biological and physical properties. nih.gov Lysine modifications, such as acylation, can regulate numerous protein functions, including enzymatic activity, stability, cellular location, and molecular interactions. nih.gov this compound, as a protected form of lysine, is a foundational reagent in the synthesis of peptides and chemical probes used to investigate and engineer these modifications.

The introduction of modifications at specific lysine sites can lead to significant improvements in a protein's characteristics. For example, altering the charge, hydrophobicity, or flexibility of a protein through lysine modification can enhance its stability against thermal or chemical denaturation. plos.org Post-translational modifications (PTMs) on lysine residues are known to alter the interaction properties and partners of a protein, which can directly impact its activity and functional lifespan. nih.govplos.org

Research in this area involves developing chemical methods for the site-selective modification of lysine. nih.gov Kinetically controlled labeling, for instance, allows a single lysine residue on a protein's surface to be modified with high yield under mild, physiological conditions. nih.gov The development of such methodologies often relies on model compounds like this compound to screen for reactivity and selectivity of labeling reagents. nih.gov By creating new chemical probes and modification strategies, researchers can install functional groups onto proteins that enhance their stability or modulate their activity for therapeutic or industrial applications.

The table below summarizes research findings related to lysine modification and its impact on protein properties.

Modification Type / StrategyTarget Protein(s)Observed EffectRelevance of this compoundReference
Lysine Acylations (General)Various proteinsRegulates protein stability, enzymatic activity, cellular translocation, and interactions.Used in the synthesis of probes to study these modifications. nih.gov
Kinetically Controlled LabelingRNase A, Lysozyme C, SomatostatinSite-selective modification of a single lysine residue with >90% yield.Serves as a model substrate for developing and optimizing labeling reagents and conditions. nih.gov
Pyridinium-based LabelingProteome in MCF-7 cellsEfficient, low-toxicity, lysine-selective labeling under physiological conditions.Used as a model reactant to study the kinetics and mechanism of the labeling chemistry. nih.gov
Genetic Encoding of Lysine DerivativesGeneral protein targetsSite-specific incorporation of modified lysine to alter protein net charge, hydrophobicity, and flexibility.This compound is a precursor for synthesizing the non-natural amino acid derivatives used in these methods. plos.org

By providing a versatile chemical handle, the modification of lysine residues—a field where this compound is a key developmental tool—enables the fine-tuning of protein characteristics for enhanced performance in a wide range of applications.

Boc Lys Oh in Biochemical and Biological Research

Investigations into Cellular Processes and Metabolic Pathways

Research involving Boc-Lys-OH contributes to understanding cellular processes and metabolic pathways, often indirectly through its use in synthesizing probes or modified peptides. For instance, studies investigating lysine (B10760008) lipoylation, a modification playing vital roles in cell metabolism and redox processes, have utilized this compound as a starting material for synthesizing chemical probes. The removal of lipoylation can decrease pyruvate (B1213749) dehydrogenase activity and affect the citric acid cycle, highlighting the link between lysine modifications and metabolic pathways. hep.com.cn While this compound itself is a building block, its incorporation into modified peptides or substrates allows researchers to explore the impact of specific lysine modifications on enzymatic activity and downstream metabolic events.

Studies on Gene Transcription Regulation through Histone Acetylation

This compound is instrumental in studies exploring gene transcription regulation, particularly those focused on histone acetylation. Histone acetylation, primarily mediated by histone acetyltransferases (HATs), is generally associated with transcriptionally active genes, while deacetylation by histone deacetylases (HDACs) is linked to transcriptional silencing. hku.hkacs.org this compound serves as a precursor for synthesizing modified lysine residues or peptide substrates used to study the enzymes involved in these processes.

Substrate for Histone Deacetylases (HDACs)

This compound is used in the synthesis of artificial substrates for studying the enzymatic activity of Histone Deacetylases (HDACs). nih.govresearchgate.net These substrates, typically having the general structure Boc-Lys(Acyl)-AMC, where Acyl represents different acyl groups, are designed to mimic the natural substrates of HDACs, which are acetylated lysine residues on histones and other proteins. nih.gov The enzymatic removal of the acyl group by HDACs leads to the formation of a product, Boc-Lys-AMC, which can then be detected, often through the release of a fluorescent molecule like 7-amino-4-methylcoumarin (B1665955) (AMC) after further processing. nih.gov

Studies employing Boc-Lys(Acyl)-AMC substrates allow researchers to investigate HDAC enzyme kinetics, substrate specificity, and the effects of potential HDAC inhibitors. nih.gov For example, Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC have been used as substrates to distinguish the selectivity of HDAC inhibitors against different classes of HDACs in cell lysates. nih.gov

Research findings using these substrates have demonstrated their effectiveness in characterizing HDAC activity. The interaction of these Boc-Lys-derived substrates with HDACs is a crucial part of understanding the histone acetylation-deacetylation pathway and its influence on gene expression and cellular functions.

Bioconjugation Strategies for Biological Applications

This compound plays a significant role in the development of bioconjugation strategies, which involve the covalent linking of molecules to biological entities. Its protected lysine structure provides a handle for selective functionalization, making it valuable for creating diverse bioconjugates. acs.org The design of novel chemoselective and site-specific ligation methods often utilizes amino acid derivatives like this compound to obtain complex scaffolds and peptide conjugates. acs.org

Development of Diagnostic Tools and Drug Delivery Systems

This compound is employed in the development of diagnostic tools and drug delivery systems. It serves as a building block for synthesizing linkers and conjugates used in these applications. For instance, a lysine derivative obtained by coupling 6-maleimidohexanoic acid to this compound has been used to functionalize nanoparticles for multimodal imaging, including PET/MRI/optical imaging. nih.govrsc.org This highlights its utility in creating probes for diagnostic purposes.

In the realm of drug delivery, this compound can be incorporated into peptide-based drug conjugates or linkers that facilitate the attachment of therapeutic agents to delivery vehicles like nanoparticles. acs.org The controlled deprotection of the Boc group or other protecting groups on lysine derivatives allows for specific conjugation reactions, which is essential for the targeted delivery of drugs. The development of enzyme-activatable prodrugs and targeted therapies also benefits from the use of protected lysine derivatives in their synthesis. acs.org

Cellular Labeling and Tracking

This compound is utilized in strategies for cellular labeling and tracking. Its ability to be incorporated into peptides or probes that can then be conjugated to cellular components makes it valuable for these applications. For example, this compound has been used as a starting material for synthesizing modified amino acids or probes that can be site-specifically incorporated into proteins for labeling studies. uni-muenchen.decaltech.edu

New methodologies for labeling cellular proteins, such as pyridinium-based approaches for lysine-selective protein modification, have evaluated amine-reactive probes using this compound to assess their efficiency and specificity. researchgate.netacs.org This demonstrates its role in validating tools for cellular labeling experiments. The controlled incorporation of labeled lysine derivatives into proteins allows researchers to track protein localization, interactions, and dynamics within living cells. uni-muenchen.deuni-konstanz.de

Conjugation with Nanoparticles and Other Molecules

This compound is frequently used in the conjugation of peptides and other molecules to nanoparticles and various surfaces. google.comnih.gov The free amino group of lysine, often protected by a Boc group during synthesis, provides a reactive handle for forming covalent bonds with functionalized nanoparticles or other molecules. nih.gov

For example, this compound has been used in the synthesis of polymers that are subsequently conjugated to quantum dots to minimize non-specific binding, which is crucial for their use as research tools in biomedical sciences. nih.gov In the functionalization of nanoparticles for imaging or drug delivery, this compound derivatives are used to introduce linkers that can attach chelating agents, fluorescent dyes, or targeting ligands to the nanoparticle surface. nih.govrsc.org This allows for the creation of sophisticated nanomaterials with tailored biological properties. nih.gov The conjugation can involve forming stable linkages like thioether bonds after deprotection of the lysine residue and reaction with maleimide-functionalized nanoparticles. nih.govrsc.org

Role in Drug Discovery and Development

This compound, also known as Nα-Boc-L-lysine, is a protected amino acid derivative that plays a significant role in various aspects of drug discovery and development. Its versatility stems from the presence of the Boc protecting group on the alpha-amino group, which allows for controlled chemical reactions, and the reactive side chain of lysine, which can be further modified or used for conjugation. This compound and related protected lysine derivatives are valuable building blocks in the synthesis of complex molecules with potential therapeutic applications. Its utility is recognized in pharmaceutical research, contributing to the design of novel therapeutics and the development of drug delivery systems chemimpex.comchemimpex.comchemimpex.comchemimpex.comtcichemicals.comtcichemicals.com. This compound is also instrumental in modifying peptides and proteins to improve their stability and bioavailability, crucial factors in pharmaceutical formulations chemimpex.com. Furthermore, it is employed in the design of drug candidates and utilized in combinatorial chemistry and high-throughput screening processes to accelerate the identification of potential drug molecules chemimpex.com. Lysine-containing peptides synthesized using such protected building blocks are explored for therapeutic uses, including as antimicrobial agents and components in peptide-based vaccines chempep.com.

Design of Inhibitors or Modulators for Biological Targets

Protected lysine derivatives, including those related to this compound, are valuable in the design of molecules intended to inhibit or modulate the activity of specific biological targets. For instance, Boc-Lys(Boc)-Gly-OH is recognized for its utility in designing inhibitors or modulators for biological targets chemimpex.com. Research involving Fmoc-Lys(Boc)-OH has indicated its potential in inhibiting enzymes like NS3 protease, which is associated with tumor growth, and in interacting with carbohydrate receptors on cancer cells biosynth.com. Boc-Lys(Boc)-OH has been shown to interact with Histone Deacetylases (HDACs), influencing pathways related to histone acetylation, which has implications for gene regulation and cancer therapy . Furthermore, Boc-L-Lys-OH and Boc-D-Lys-OH have been employed in the synthesis of building blocks for macrocyclic peptidomimetics. These peptidomimetics are explored for their ability to interact with a wide range of biological targets and modulate complex biological processes, including protein-protein interactions and transcription factor activity pnas.org. In the context of covalent drug design, N-α-acetyl-L-lysine serves as a model nucleophile for studying the reactivity of electrophiles that target lysine residues in proteins researchgate.net.

Development of Enzyme-Sensitive Linkers in Nanogels

This compound has been utilized in the development of materials for nanogel preparation, particularly in the context of enzyme encapsulation and delivery. Nα-Boc-L-lysine has been used as a ring-opening reagent for polysuccinimide (PSI) to synthesize zwitterionic polyaspartamides. These polymers were subsequently used to create nanogels through horseradish peroxidase-mediated crosslinking researchgate.net. These peptide-based zwitterionic nanogels demonstrate biocompatibility and anti-protein adsorption properties, making them promising for biomedical applications researchgate.net. The concept of using lysine residues for forming linkages in enzyme nanogels (ENGs) to protect and deliver therapeutic proteins is an active area of research nih.govacs.orgresearchgate.net. While this compound may not always be the final linking molecule within the nanogel structure itself, derivatives or strategies involving the modification of lysine residues, facilitated by protecting groups like Boc, are employed. For example, a strategy involving covalent modification with a monomer to create a polymerizable handle on enzyme lysine residues, followed by polymerization to form noncovalent ENGs, has been reported researchgate.net. The stability of linkers, including their behavior under deprotection conditions relevant to Boc removal, is a consideration in developing nanocarriers with controlled release properties acs.org.

Creation of Bioconjugates for Drug Candidates

This compound and its derivatives are widely used in bioconjugation strategies to create drug candidates with enhanced properties or targeted delivery capabilities. This compound is employed in techniques to attach biomolecules to surfaces or other molecules, improving the functionality of diagnostic tools and drug delivery systems chemimpex.comchemimpex.com. It is used in the creation of various bioconjugates, such as antibody-drug conjugates and targeted delivery systems chemimpex.com. Similarly, Boc-Lys(Boc)-Gly-OH is utilized in bioconjugation techniques to link biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic tools and drug delivery systems chemimpex.com. Fmoc-Lys(Boc)-OH allows for site-specific bioconjugation using the deprotected epsilon-amino group of lysine chempep.com. Boc-Lys(Boc)-Pro-OH is also used in bioconjugation processes to link peptides to other biomolecules, which is essential for developing targeted drug delivery systems chemimpex.com. Boc-Lys(Boc)-OH is used to create bioconjugates for studying interactions between proteins and enzyme mechanisms . Nα-Boc-Nε-isopropyl-L-lysine is applied in bioconjugation to attach biomolecules to drugs or imaging agents, aiming to improve targeting and reduce side effects in therapeutic applications chemimpex.com. Related protected amino acids like Boc-L-Dap(N3)-OH·CHA, featuring an azide (B81097) group, are used in click chemistry for site-specific labeling of biomolecules, facilitating bioconjugation and drug development . This compound can serve as a precursor for synthesizing heterotrifunctional peptide-based linkers useful as bio-labeling reagents sigmaaldrich.com. The inherent structure of lysine, with its two amino groups and one carboxylic group, makes it suitable as a linker in the construction of micelles for drug delivery, reacting with various active groups on drugs, compounds, or polymeric materials nih.gov. Poly(L-lysine), derived from lysine, has also been used to form the core of micelles for drug delivery applications nih.gov.

Exploration in Material Science Research for Specific Properties

This compound and its derivatives are explored in material science research, particularly for developing materials with specific functional properties. The use of Nα-Boc-L-lysine as a ring-opening reagent for polysuccinimide (PSI) to form zwitterionic polyaspartamides is a notable example. These resulting materials possess both positive and negative charges on the same repeat unit, conferring zwitterionic properties. This zwitterionic character leads to desirable properties such as anti-protein adsorption and the ability to create hydrophilic surfaces researchgate.net. These properties are valuable in the development of biomaterials and surfaces with reduced fouling. Boc-Lys(Boc)-OH is also mentioned in the context of dendrimer chemistry . Dendrimers are a class of branched polymers that are being investigated for various material science applications, including drug delivery, imaging, and catalysis, owing to their unique structural properties and high functionality. Additionally, related compounds like Boc-L-Dap(N3)-OH·CHA are noted for their use in Material Science for the "Development of New Materials" , highlighting the broader application of protected amino acid derivatives in creating novel materials with tailored properties.

Reactivity and Transformations of Boc Lys Oh

Deprotection Reactions in Synthetic Schemes

The removal of the Boc protecting group is a critical step in elongating the peptide chain. This process, known as deprotection, must be efficient and selective to avoid unwanted side reactions.

The Boc group is renowned for its sensitivity to acidic conditions. google.com This acid-labile nature is the cornerstone of its use in the Merrifield strategy of solid-phase peptide synthesis (SPPS). researchgate.net Treatment with a moderately strong acid cleaves the Boc group, liberating the α-amino group for the subsequent coupling reaction. google.com Commonly employed acids for this purpose include Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). openaccesspub.orgfishersci.co.uk

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. organic-chemistry.org

Table 1: Common Acidic Reagents for Boc Deprotection

ReagentTypical ConcentrationSolventReaction Time
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)15-30 minutes
Hydrochloric Acid (HCl)4 MDioxane15-30 minutes

This table provides typical conditions; specific protocols may vary based on the substrate and scale of the reaction.

In the synthesis of complex peptides, it is often necessary to employ multiple protecting groups that can be removed under different conditions. This concept is known as an orthogonal protection strategy. nih.gov Boc-Lys-OH is a key player in such strategies, particularly in combination with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. nbinno.comnbinno.com

In a typical Fmoc/Boc strategy, the Fmoc group protects the α-amino group of the growing peptide chain, while the Boc group can be used to protect the ε-amino group of a lysine (B10760008) residue. nbinno.com The Fmoc group can be selectively removed with a mild base, such as piperidine, leaving the Boc group on the lysine side chain intact. nbinno.comnbinno.com This allows for the specific modification or branching of the peptide chain at the lysine residue. Conversely, if Boc is used for the α-amino protection, acid-stable groups would be used for side-chain protection. researchgate.net

Coupling Reactions for Peptide Bond Formation

Once the α-amino group of the resin-bound peptide is deprotected, the next Boc-protected amino acid, such as this compound, is introduced to form a new peptide bond. This reaction is facilitated by the use of coupling reagents. researchgate.net

To form a peptide bond, the carboxylic acid of the incoming amino acid must be activated. This is achieved using coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free α-amino group of the peptide chain. uni-kiel.de A variety of coupling reagents are available, each with its own advantages.

Commonly used coupling reagents in conjunction with this compound include:

N,N'-diisopropylcarbodiimide (DIC): A liquid carbodiimide (B86325) that is easy to handle. peptide.com

1-Hydroxybenzotriazole (HOBt): Often used as an additive with carbodiimides to suppress side reactions and reduce racemization. uni-kiel.depeptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide, which simplifies the removal of the urea (B33335) byproduct. peptide.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides. This intermediate is then readily attacked by the amino group of the peptide chain to form the desired peptide bond. ub.edu

Table 2: Selected Coupling Reagents for Peptide Bond Formation

Coupling ReagentAdditiveKey Features
N,N'-diisopropylcarbodiimide (DIC)1-Hydroxybenzotriazole (HOBt)Widely used, efficient, byproduct is soluble in common organic solvents. peptide.comub.edu
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)Water-soluble carbodiimide and byproduct, useful in aqueous and organic media. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)N/AFast coupling times and low racemization. peptide.com

Derivatization of the Lysine Side Chain (ε-amino group)

The ε-amino group of the lysine side chain is a versatile handle for introducing a wide array of modifications into a peptide. This allows for the synthesis of peptides with tailored properties, such as fluorescently labeled peptides, cyclic peptides, and peptide-drug conjugates. nbinno.com

To achieve selective modification of the lysine side chain, the α-amino group and the ε-amino group must be orthogonally protected. For instance, if the α-amino group is protected with a Boc group, the ε-amino group can be protected with a group that is stable to the acidic conditions used for Boc removal, but can be cleaved under different conditions. openaccesspub.orgfiveable.me

Alternatively, in Fmoc-based SPPS, Fmoc-Lys(Boc)-OH is a standard reagent where the Boc group protects the side chain. cem.com After the peptide chain is fully assembled, the Boc group can be removed with a strong acid like TFA, allowing for subsequent derivatization of the ε-amino group. advancedchemtech.com

A variety of protecting groups can be introduced onto the lysine side chain, each with its unique cleavage conditions. This allows for a high degree of control over the final peptide structure.

Table 3: Examples of Protecting Groups for the Lysine ε-Amino Group

Protecting GroupAbbreviationCleavage Conditions
BenzyloxycarbonylZ or CbzCatalytic hydrogenation, HBr/AcOH fiveable.me
AllyloxycarbonylAllocPalladium(0) catalysis peptide.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine iris-biotech.desigmaaldrich.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazine iris-biotech.desigmaaldrich.com

This table provides a selection of orthogonal protecting groups that can be used on the lysine side chain, enabling diverse synthetic strategies.

Conjugation with Diverse Moieties for Functionalization

Nα-(tert-Butoxycarbonyl)-L-lysine (this compound) serves as a critical building block for the conjugation of various chemical entities, enabling the synthesis of complex functional molecules. The presence of a reactive ε-amino group on the side chain, coupled with the protected α-amino group, allows for selective chemical modifications. This versatility is widely exploited in fields such as drug delivery, bioconjugation, and materials science.

One of the primary applications of this compound and its derivatives is in the construction of lysine-based dendrimers. rsc.orgnih.govfrontiersin.org In these syntheses, doubly protected lysine, such as Boc-Lys(Boc)-OH, is often used as the monomeric unit. nih.govfrontiersin.org The synthesis proceeds in a stepwise manner, building generations of the dendrimer by coupling the carboxylic acid of one monomer to the deprotected amino groups of the previous generation. rsc.org These dendritic structures provide a multivalent scaffold that can be functionalized with imaging agents or therapeutic drugs for targeted delivery applications.

This compound is also utilized directly to introduce functional moieties onto its ε-amino group. A notable example is the synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL). nih.gov This reagent is created by the condensation of N-bromoacetyl-β-alanine with the ε-amino group of Nα-Boc-L-lysine. nih.gov The resulting BBAL derivative can then be incorporated into peptide sequences during solid-phase peptide synthesis. The bromoacetyl group serves as a sulfhydryl-selective cross-linking agent, allowing the final peptide to be cyclized or conjugated to other molecules containing free sulfhydryl groups, such as cysteine residues or carrier proteins. nih.gov

The selective reactivity of the ε-amino group of this compound makes it a versatile platform for attaching a wide array of molecules. The specific moiety conjugated is chosen based on the desired final application.

Conjugated MoietyResulting Functional MoleculePrimary Application
N-bromoacetyl-β-alanineNα-Boc-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL)Reagent for introducing a bromoacetyl cross-linking function into peptides. nih.gov
Boc-Lys(Boc)-OH (as a monomer)Poly-L-lysine Dendrimers (PLLDs)Scaffolds for drug delivery and multivalent presentation. rsc.orgnih.govnih.gov
Various activated linkersPeptide-drug conjugates, fluorescently labeled peptidesTargeted therapeutics, diagnostic tools, and research reagents. broadpharm.compeptide.com

Side Reactions and Strategies for Mitigation in Synthesis

While this compound is a valuable synthetic tool, its use is not without potential complications. The presence of multiple reactive sites—the carboxylic acid and the ε-amino group—necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts.

A significant side reaction is the unintended guanidinylation of the ε-amino group. This can occur when using certain peptide coupling reagents, particularly those based on a guanidinium (B1211019) or uronium structure like HBTU or HATU. rsc.org These reagents can react with the nucleophilic ε-amino group of lysine, leading to an irreversible modification that terminates the desired reaction pathway. rsc.org

Intramolecular cyclization is another potential side reaction. Under certain conditions, particularly at elevated temperatures, the carboxylic acid and the ε-amino group of a lysine derivative can react to form a seven-membered lactam ring. researchgate.net This cyclo-dehydration reaction converts the bifunctional amino acid into a cyclic, non-reactive species. researchgate.net

During the synthesis of ε-protected lysine (e.g., H-Lys(Boc)-OH), the formation of the α,ε-diprotected Boc-Lys(Boc)-OH can occur as a byproduct if the reaction conditions are not optimized for selectivity. google.com Additionally, the ε-amino group of lysine residues can be susceptible to oxidation by certain enzymes, such as serum amine oxidases, which converts the amine to an aldehyde. nih.gov

Strategies to mitigate these side reactions are crucial for achieving high yields and purity in syntheses involving this compound.

Side ReactionDescriptionMitigation Strategies
Guanidinylation Covalent modification of the ε-amino group by uronium/aminium-based coupling reagents (e.g., HATU), leading to chain termination. rsc.org- Pre-activation of the carboxylic acid before adding it to the amine-containing component.- Use of alternative coupling reagents that do not possess a reactive guanidinium core.- Careful control of stoichiometry and reaction times.
Intramolecular Cyclization (Lactam Formation) The carboxylic acid group reacts with the ε-amino group of the same molecule, forming a cyclic lactam, especially at high temperatures. researchgate.net- Maintain low reaction temperatures.- Activate the carboxylic acid in situ rather than isolating an activated ester.- Use of protecting groups on either the carboxyl or ε-amino function if the desired reaction involves the other group.
Over-protection Formation of di-protected Boc-Lys(Boc)-OH during the synthesis of mono-protected lysine. google.com- Precise control of reagent stoichiometry (e.g., Boc-anhydride).- Optimization of pH and reaction time to favor mono-protection.
Oxidation Conversion of the ε-amino group to an aldehyde, particularly in biological or enzymatic environments. nih.gov- Avoidance of conditions that promote oxidation (e.g., presence of specific oxidases).- Use of a temporary protecting group on the ε-amino group (e.g., Z, Ac) if the reaction environment is oxidative.

By understanding these potential side reactions and implementing appropriate mitigation strategies, chemists can effectively utilize this compound for the synthesis of complex and functionalized molecules.

Analytical and Characterization Methods in Boc Lys Oh Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Boc-Lys-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C)

NMR spectroscopy is a fundamental technique for confirming the structure of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon environments within the molecule. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific peaks to the various protons and carbons, thereby confirming the presence of the Boc group, the lysine (B10760008) backbone, and the carboxylic acid function chemicalbook.comspectrabase.com. ¹H NMR spectra of this compound in D₂O have been reported, showing distinct peaks corresponding to the different proton environments chemicalbook.comchemicalbook.com.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to identify fragments that provide structural information. Electron ionization mass spectrometry (EI-MS) can produce a fragmentation pattern characteristic of the molecule. The mass of the molecular ion ([M]+) or characteristic adducts (e.g., [M+H]+, [M+Na]+) is used to confirm the molecular formula and weight chemicalbook.comuni.lu. For this compound (C₁₁H₂₂N₂O₄), the molecular weight is approximately 246.3 g/mol spectrabase.comchemicalbook.com. MS data can show prominent peaks corresponding to fragments resulting from the cleavage of bonds within the molecule, such as the loss of the tert-butoxycarbonyl group or parts of the lysine side chain chemicalbook.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Characteristic absorption bands in the infrared spectrum correspond to specific bonds and functional groups, such as N-H, C=O (from the carboxylic acid and carbamate), C-H (alkyl groups), and C-O. For this compound, characteristic N-H stretching vibrations can appear around 3348 cm⁻¹, and the carbonyl C=O stretching vibration is typically observed around 1710 cm⁻¹. Bands in the range of 2800-3000 cm⁻¹ and around 1300-1500 cm⁻¹ are associated with alkyl groups, including those from the Boc moiety researchgate.net. FTIR spectra can be obtained using techniques like KBr pellets researchgate.net.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for evaluating the purity of this compound and separating it from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of this compound. It separates compounds based on their differential interaction with a stationary phase and a mobile phase. Reversed-phase HPLC, often utilizing a C18 column, is commonly employed . The purity is typically determined by measuring the area under the peak corresponding to this compound relative to the total area of all peaks in the chromatogram tcichemicals.com. Gradient elution, often with mobile phases containing water and an organic solvent (such as acetonitrile) with a small percentage of a modifier like trifluoroacetic acid (TFA), is used to achieve good separation . HPLC analysis can demonstrate purity levels, with specifications often requiring ≥98% purity by area percentage tcichemicals.comsigmaaldrich.com. Some studies report achieving very high purity, such as 99.5% purity by HPLC for related protected lysine derivatives .

Other Characterization Techniques

Beyond spectroscopic and chromatographic methods, other techniques can provide additional information about the physical and chemical properties of this compound. Melting point analysis can be used, although this compound may decompose upon melting . Optical rotation measurement is important for confirming the stereochemical purity of the L-isomer sigmaaldrich.com. Thin Layer Chromatography (TLC) is also used as a simple and quick method to check the purity and monitor reactions involving this compound sigmaaldrich.com.

Melting Point Analysis

Melting point analysis is a common technique used to determine the purity of crystalline solids. The melting point or range of a substance is a physical property that can be compared to literature values to help confirm its identity. For this compound, reported melting points vary, which can be attributed to factors such as purity and the specific crystalline form.

Reported Melting Point Data for this compound:

Source Melting Point (°C) Notes
Carl ROTH 205 carlroth.com
Thermo Scientific Alfa Aesar ~205 Decomposition fishersci.fi
AKSci 200-209 aksci.com
Glentham Life Sciences 192.0 - 212.0 glentham.com
iChemical ~205 Decomposition ichemical.com
Fisher Scientific ~205 Decomposition fishersci.ca
Alfa Chemistry 205 Decomposition alfa-chemistry.com

These data indicate that this compound typically melts around 205°C, often with decomposition.

Optical Activity Measurement (e.g., [α]D)

Optical activity, specifically the specific optical rotation ([α]D), is a key characteristic for chiral compounds like L-amino acid derivatives such as this compound. This measurement indicates the ability of a substance to rotate plane-polarized light and is dependent on the concentration of the substance, the solvent used, the temperature, and the wavelength of light.

Reported Optical Activity Data for this compound: | Source | Specific Optical Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) | |---|---|---|---|---| | AKSci | +20° to +23° | 2 | MeOH | 22 | xinchem.com, aksci.com | | iChemical | +4.6±0.5° | 2 | H2O | 20 | ichemical.com | | Glentham Life Sciences | +3.5 - +5.5° | 2 | water | Not specified | glentham.com | | Sigma-Aldrich | 4.1 to 5.1° | 2 | water | Not specified | sigmaaldrich.com |

Variations in reported optical rotation values highlight the importance of specifying the measurement conditions (concentration, solvent, and temperature) when reporting or comparing this property.

It is important to note that some search results refer to Boc-Lys(Boc)-OH (Nα,ε-Bis-Boc-L-lysine), which has different optical rotation values and molecular formula compared to this compound , glentham.com, thermofisher.com, cenmed.com, thermofisher.com, coreyorganics.com, ambeed.com. For example, Boc-L-Lys(Boc)-OH is reported to have an optical activity of [α]²⁰/D +4.6° (c = 2% in H₂O) or -2.75° to -3.75° (c=5 in methanol) thermofisher.com, thermofisher.com, and [α]D22=6.38 (c=1.72, CHCl3) ambeed.com. Another related compound, Fmoc-Lys(Boc)-OH, shows specific optical rotation values around -11° to -14.5° in DMF avantorsciences.com, fishersci.no, carlroth.com, glentham.com.

Dynamic Light Scattering (DLS) for Nanoparticle Applications

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension or solution. In the context of this compound research, DLS has been employed to characterize nanoparticles formed from modified amino acids, including lysine derivatives. While direct DLS data specifically for only this compound forming nanoparticles is not explicitly detailed in the provided snippets, related studies on modified lysine derivatives demonstrate the application of DLS in this area.

Research involving modified cationic dipeptides, including those synthesized using Boc-Lys(Boc)-OH, has utilized DLS to study the formation and size of self-assembled nanoparticles. For instance, nanoparticles formed by Lys-∆Phe at a concentration of 2 mg/ml in HFIP-water exhibited a broad size distribution with a polydispersity of 0.38, showing two major populations with mean hydrodynamic radii (Rh) of 200 nm and 400 nm nih.gov. Upon addition of increasing concentrations of DNA, these nanoparticles showed a reduction in particle size, with particles further compacted at 100 μg of DNA showing an average Rh of ~140 nm nih.gov. DLS experiments are typically performed at controlled temperatures, such as 25 °C rsc.org, nih.gov, using instruments like the Malvern Zetasizer Nano ZS rsc.org. Light scattering studies can also be used to analyze the interaction of plasmid DNA with dipeptide nanoparticles nih.gov.

Another study mentions that Fmoc-Lys(Boc)-OH self-assembles into sphere-like morphology, and future endeavors include studying these structures using microscopic techniques like SEM and TEM chemrxiv.org. Although this study concerns Fmoc-Lys(Boc)-OH, it highlights the relevance of studying the self-assembly and resulting nanoparticle characteristics of protected lysine derivatives.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques used to visualize the morphology and structure of materials at high resolution. In research involving this compound derivatives and their self-assembly into nanoparticles, TEM and SEM provide direct visual evidence of the size, shape, and structural features of these formations.

Studies on modified lysine derivatives, such as Fmoc-Lys(Boc)-OH, have utilized SEM and TEM to observe the morphology of self-assembled structures. Field-emission scanning electron microscopy (FE-SEM) analysis of Fmoc-Lys(Boc)-OH has revealed distinct spherical structures researchgate.net. These spherical aggregates showed a definite contrast between the center and periphery, suggesting they might be hollow and potentially useful as drug delivery vehicles researchgate.net. TEM studies of Fmoc-Lys(Boc)-OH suggested that these spheres are few micrometers to nanometers in size researchgate.net.

SEM has also been used to analyze the morphology of resin beads used in solid-phase peptide synthesis involving Fmoc-Lys(Boc)-OH. Images show the resin before and after treatment processes, illustrating changes in bead structure unirioja.es. These microscopic techniques are valuable for understanding how protected amino acids like this compound and its derivatives behave in solution and when forming ordered structures.

Future Directions and Emerging Research Areas for Boc Lys Oh

Development of Novel Boc-Lys-OH Derivatives with Enhanced Properties

Research continues into synthesizing novel derivatives of this compound to impart enhanced properties for specific applications. One area of focus is the modification of the ε-amino group of lysine (B10760008), which is unprotected in this compound, or the synthesis of doubly protected forms like Boc-Lys(Boc)-OH. These modifications can introduce new functionalities or alter the reactivity and stability of the lysine residue within a peptide chain or other molecular constructs. For example, Boc-Lys(Boc)-OSu, an activated ester derivative, is explored for creating novel materials with improved biocompatibility or drug delivery capabilities. smolecule.com Another derivative, Boc-L-Lys(ivDde)-OH, incorporates an ivDde protecting group on the ε-amino group, offering orthogonal deprotection strategies in SPPS, crucial for synthesizing complex peptides with multiple lysine residues. The development of isotopically labeled derivatives, such as Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂), is also significant for applications in quantitative proteomics and structural biology, enabling isotopic tracing and mass spectrometry-based analysis. chempep.com

Advanced Applications in Targeted Drug Delivery Systems

This compound and its derivatives are being investigated for their potential in advanced targeted drug delivery systems. chemimpex.com The ability to incorporate lysine residues into peptides allows for the design of functional peptides that can serve in drug delivery. smolecule.com Lysine-based dendrimers, synthesized using derivatives like Boc-Lys(Boc)-OH, are being explored for drug delivery applications. These dendrimeric structures can be designed to encapsulate or conjugate therapeutic agents, potentially improving their solubility, stability, and targeted delivery to specific cells or tissues. Bioconjugation techniques utilizing this compound derivatives are also employed to attach biomolecules to surfaces or other molecules, enhancing the functionality of drug delivery systems. chemimpex.com

Exploration in Chemical Biology for Proteomic Studies

In chemical biology, this compound plays a role in the development of tools for proteomic studies. Lysine residues in proteins are subject to various post-translational modifications (PTMs), and understanding these modifications is crucial for comprehending protein function and networks. tamu.edursc.org this compound derivatives can be used to introduce specific chemical handles or labels onto lysine residues, enabling their detection, identification, and analysis using techniques like activity-based protein profiling (ABPP) and mass spectrometry. rsc.orgresearchgate.net For instance, a pyridinium-based strategy utilizing this compound has been developed for lysine-selective protein modification and chemoproteomic profiling in live cells, allowing for the analysis of endogenous proteins under native conditions. rsc.orgresearchgate.net This approach provides a robust chemical strategy for lysine-selective protein labeling and spatiotemporal profiling in living systems. rsc.orgresearchgate.net

Integration with Automation in Peptide Synthesis

The integration of this compound into automated peptide synthesis workflows is a key area of development. Solid-phase peptide synthesis (SPPS), where this compound is a common building block, is highly amenable to automation. sigmaaldrich.comiris-biotech.de Automated peptide synthesizers rely on the repetitive nature of coupling and deprotection steps, and this compound fits well within these protocols, particularly in Boc-based SPPS. iris-biotech.de While Fmoc-based SPPS has largely replaced the traditional Boc strategy due to milder deprotection conditions, the Boc/Bz method is still utilized, especially for synthesizing peptide conjugates requiring specific reaction conditions. iris-biotech.deresearchgate.net Advances in automated systems include precision reagent delivery and in-line analytics to monitor the incorporation of amino acids like this compound, improving efficiency and throughput in large-scale peptide production.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Increasing emphasis is being placed on developing sustainable and green chemistry approaches for the synthesis of chemical compounds, including this compound. The synthesis of peptides, which heavily utilizes protected amino acids like this compound, presents significant challenges in green chemistry due to the solvents and reagents often employed. rsc.org Research efforts are focused on optimizing synthesis routes for this compound and its derivatives to reduce environmental impact. This includes exploring the use of greener solvents, developing more efficient reaction conditions, and minimizing waste generation. rsc.org While specific detailed green synthesis protocols for this compound were not extensively highlighted, the broader trend in peptide chemistry points towards the adoption of more sustainable practices, such as enzymatic catalysis and solvent-free synthesis, which could be applied to the production of this compound in the future. rsc.org

Q & A

Basic Research Questions

Q. How can Boc-Lys-OH be optimally synthesized and characterized in laboratory settings?

  • Methodological Approach : Follow protocols for solid-phase peptide synthesis (SPPS) using Boc chemistry. Key steps include:

  • Deprotection of the Boc group using TFA (trifluoroacetic acid).
  • Coupling with activated amino acids (e.g., HOBt/DIC).
  • Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
  • Characterization via 1H^1H-NMR (e.g., δ 1.4 ppm for Boc methyl groups) and LC-MS for purity (>95%) .
    • Common Pitfalls : Incomplete deprotection or coupling due to steric hindrance from the lysine side chain. Validate each step with Kaiser tests or MALDI-TOF analysis .

Q. What analytical techniques are critical for verifying this compound stability under varying pH conditions?

  • Experimental Design :

  • Prepare solutions at pH 2–12 (using HCl/NaOH buffers).
  • Monitor degradation via UV-Vis spectroscopy (absorbance at 220 nm for peptide bonds) and LC-MS over 24–72 hours.
  • Use Arrhenius plots to predict shelf-life at room temperature .
    • Data Interpretation : Hydrolysis of the Boc group is accelerated in acidic conditions (pH < 4), requiring neutral buffers for storage .

Advanced Research Questions

Q. How can this compound be integrated into peptide-drug conjugates to improve cellular uptake?

  • Hypothesis Testing :

  • Synthesize model conjugates (e.g., this compound linked to fluorescein via NHS ester chemistry).
  • Quantify uptake in cell lines (e.g., HeLa) using flow cytometry. Compare against controls lacking lysine spacers.
  • Statistical analysis: Two-way ANOVA to assess significance (p < 0.05) .
    • Contradiction Resolution : Conflicting reports on lysine’s role in endocytosis may arise from conjugate hydrophobicity. Use MD simulations to model interactions with lipid bilayers .

Q. What strategies resolve discrepancies in this compound reactivity during orthogonal protection schemes?

  • Troubleshooting Framework :

  • Scenario : Inconsistent Fmoc deprotection after this compound incorporation.
  • Root Cause Analysis : Residual TFA from Boc deprotection may protonate Fmoc amines.
  • Solution : Implement neutralization washes (e.g., DIEA in DMF) before Fmoc steps. Validate via ninhydrin tests .
    • Data Validation : Cross-check 13C^{13}C-NMR spectra to confirm absence of side reactions (e.g., diketopiperazine formation) .

Methodological and Ethical Considerations

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

  • Best Practices :

  • Reproducibility tests: Repeat synthesis and characterization across independent labs.
  • Collaborative validation: Share raw data (e.g., NMR FID files) via platforms like Zenodo.
  • Apply IUPAC guidelines for reporting chemical shifts and coupling constants .

Q. What ethical standards apply to publishing this compound research involving proprietary methodologies?

  • Compliance Checklist :

  • Disclose all funding sources and conflicts of interest in the manuscript.
  • Deposit novel synthetic protocols in open-access repositories (e.g., Protocols.io ).
  • Cite prior art rigorously to avoid plagiarism claims .

Data Presentation Guidelines

  • Tables : Include critical parameters (e.g., reaction yields, retention times, spectral data).

    ParameterThis compound (Example)Reference Standard
    HPLC Purity (%)98.2≥95%
    [α]D20[α]_D^{20}-15.3° (c=1, MeOH)Literature: -15.0°
  • Figures : Use chromatograms with annotated peaks and error bars for triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Lys-OH
Reactant of Route 2
Reactant of Route 2
Boc-Lys-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.